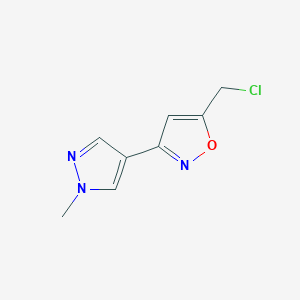

N-(5-chloro-2-methoxyphenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

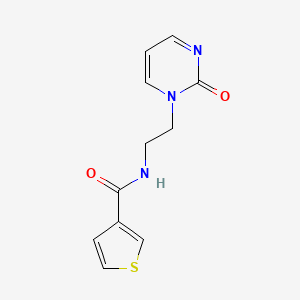

The compound "N-(5-chloro-2-methoxyphenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide" is a chemically synthesized molecule that appears to be related to a class of benzamide derivatives. These derivatives have been studied for their pharmacological activities, particularly their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors, which are implicated in gastrointestinal motility . The compound's structure suggests it may have similar properties to those described in the provided papers, although it is not directly mentioned.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the preparation of optical isomers from commercially available starting materials, such as trans-4-hydroxy-L-proline, followed by a series of chemical reactions to introduce various functional groups . The synthesis process is carefully designed to achieve the desired stereochemistry, which is crucial for the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which is often substituted with various groups that can influence the compound's binding affinity and selectivity towards biological targets. X-ray diffraction, NMR spectroscopy, and computational methods such as density functional theory (DFT) are commonly used to determine and analyze the molecular geometry, confirming the presence of specific functional groups and the overall three-dimensional arrangement of atoms .

Chemical Reactions Analysis

Benzamide derivatives undergo a range of chemical reactions during their synthesis and may also participate in interactions with biological targets. For example, the formation of polymorphs, which are different crystalline forms of the same compound, can be studied using X-ray powder diffractometry and thermal analysis . These polymorphs can exhibit different physical properties and stabilities, which are important for the compound's pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. Techniques like thermal analysis, infrared spectroscopy, and NMR spectroscopy provide insights into these properties. For instance, different polymorphs of a compound may have distinct melting points and thermal behaviors, which can affect their formulation and storage requirements . Additionally, the development of bioanalytical methods for quantifying these compounds in biological matrices is essential for pharmacokinetic studies .

Relevant Case Studies

Case studies involving benzamide derivatives often focus on their pharmacological effects, particularly their gastrokinetic activity. For example, a series of benzamide derivatives were evaluated for their effects on gastric emptying in rats, with certain substituents at the N-4 position showing potent in vivo activity . Another study involved the quantitative analysis of a glyburide analogue in mouse plasma and whole blood, highlighting the importance of bioanalytical methods in the pharmacokinetic evaluation of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies :

- Synthesis of Gefitinib: Involves the conversion of related compounds through catalysis and rearrangement processes (Jin et al., 2005).

- Synthesis and pharmacological properties of benzamide derivatives: Exploration of benzamide derivatives, including similar compounds, for neuroleptic activity (Iwanami et al., 1981).

- Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists: Development of benzamide derivatives similar to the compound (Sonda et al., 2003).

Bioanalytical and Biophysical Research :

- Fluorescence enhancement of Er3+ ion by Glibenclamide: Investigates the use of similar compounds in fluorescence-based probes and their interaction with lanthanides (Faridbod et al., 2009).

- Quantitative analysis in biological matrices: Development of analytical methods for quantifying similar compounds in mouse plasma and whole blood (Zalavadia, 2016).

Therapeutic Research and Potential Uses :

- Exploring potential neuroleptic properties: Studying the effects of similar benzamide derivatives on dopamine receptors (Usuda et al., 2004).

- Investigation into antinociceptive properties: Understanding the role of serotonin receptors in pain modulation using similar compounds (Jeong et al., 2004).

Pharmacokinetic and Pharmacodynamic Studies :

- Investigating the effects on serum prolactin levels: Studying how similar compounds interact with dopamine receptors and influence hormone levels (Meltzer et al., 1983).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c1-26-19-9-6-15(22)10-17(19)24-21(25)14-4-7-16(8-5-14)27-11-20-23-18(12-28-20)13-2-3-13/h4-10,12-13H,2-3,11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAQLZFKGURAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one](/img/structure/B3002618.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3002620.png)

![3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002622.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)

![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B3002629.png)

![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)